molecular formula C25H21N5O3 B2358503 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923173-48-2

7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2358503
CAS No.: 923173-48-2
M. Wt: 439.475
InChI Key: OGMXSDXCJFFHNX-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex organic compound that has gained attention due to its unique structure and potential applications in various fields of science and industry. This compound features a chromeno-tetrazolo-pyrimidine core with methoxyphenyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available starting materials. A common route may involve the condensation of appropriate methoxy-substituted benzaldehydes with suitable amines and other heterocyclic precursors under specific conditions such as refluxing in solvents like ethanol or methanol, in the presence of catalysts like p-toluenesulfonic acid or other Lewis acids.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve continuous flow processes to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and the use of automated reactors can aid in scaling up the synthesis while maintaining product purity and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

  • Reduction: Reduction reactions can be carried out using hydrogenation or employing reducing agents like sodium borohydride.

  • Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at positions on the aromatic rings or the tetrazole moiety.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate, chromium trioxide, or manganese dioxide.

  • Reduction: Catalytic hydrogenation with palladium on carbon, or chemical reduction with sodium borohydride.

  • Substitution: Halogens (e.g., bromine or iodine) for electrophilic aromatic substitution; strong nucleophiles (e.g., sodium azide) for nucleophilic substitution.

Major Products Formed

  • Oxidation: Formation of ketones, aldehydes, or carboxylic acids depending on the specific oxidation conditions.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated derivatives or substituted heterocycles.

Scientific Research Applications

In Chemistry

The unique structure of 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine makes it a valuable intermediate in the synthesis of other complex molecules

In Biology and Medicine

In biological research, this compound can be used to design new molecules with potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery efforts, particularly in developing novel anti-cancer or anti-microbial agents.

In Industry

Industrially, this compound could be used in the development of new materials with specialized properties, such as in the manufacture of advanced polymers or as a component in organic semiconductors.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with enzyme active sites or receptor proteins, inhibiting or modulating their activity. Detailed mechanistic studies involving molecular docking and biological assays are necessary to elucidate its precise modes of action.

Comparison with Similar Compounds

Comparison with Other Compounds

Comparing 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine with similar compounds reveals its uniqueness in the arrangement of its methoxyphenyl groups and its chromeno-tetrazolo-pyrimidine core

Similar Compounds

  • 6-Phenylchromeno[4,3-d]tetrazolo[1,5-a]pyrimidine: Lacks the methoxy substitution.

  • 7-(4-Bromophenyl)-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine: Substituted with a bromine atom instead of methoxy groups.

  • 6,7-Dihydrochromeno[4,3-d]tetrazolo[1,5-a]pyrimidine: Lacks specific phenyl group substitutions.

In essence, the compound this compound stands out due to its distinct chemical structure and versatile applications across multiple fields. Whether in synthesis, biological research, or industrial application, its potential seems vast and worthy of continued exploration.

Properties

IUPAC Name

11-(2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-31-16-13-11-15(12-14-16)24-21-22(17-7-3-6-10-20(17)33-24)26-25-27-28-29-30(25)23(21)18-8-4-5-9-19(18)32-2/h3-14,23-24H,1-2H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMXSDXCJFFHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CC=CC=C6OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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